2-(7-Fluoro-3-methylbenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronate ester featuring a 7-fluoro-3-methylbenzofuran core linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The fluorine atom at position 7 and the methyl group at position 3 on the benzofuran ring modulate electronic and steric properties, making it distinct among arylboronates. Such compounds are pivotal in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry due to their stability and reactivity .
Properties
Molecular Formula |
C15H18BFO3 |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
2-(7-fluoro-3-methyl-1-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H18BFO3/c1-9-8-18-13-11(9)6-10(7-12(13)17)16-19-14(2,3)15(4,5)20-16/h6-8H,1-5H3 |
InChI Key |
HKXJKROOYQIIJV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)OC=C3C |
Origin of Product |
United States |
Biological Activity
Physical Properties
- Molecular Formula : C14H18B2F O3
- Molecular Weight : 284.1 g/mol
- Solubility : Soluble in organic solvents such as DMSO and DMF.
The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. The boron atom in the structure plays a critical role in forming reversible covalent bonds with nucleophilic sites in proteins, which can modulate their activity.
Anticancer Activity
Recent studies have shown that compounds similar to this dioxaborolane exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways that promote cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Growth
A study conducted by Zhang et al. (2022) assessed the effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Inhibition of PI3K/Akt signaling pathway |
| A549 | 12.8 | Induction of apoptosis via caspase activation |
These findings suggest that the compound effectively inhibits cell growth by targeting critical pathways involved in tumorigenesis.
Antimicrobial Activity
In addition to anticancer properties, preliminary studies have indicated that this compound exhibits antimicrobial effects against various bacterial strains.
Research Findings on Antimicrobial Activity
A recent investigation by Lee et al. (2023) demonstrated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The study concluded that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Neuroprotective Effects
Emerging evidence suggests that boron-containing compounds may also possess neuroprotective properties. A study by Kim et al. (2021) explored the neuroprotective effects of similar dioxaborolanes in a mouse model of Alzheimer's disease.
Neuroprotective Study Results
The administration of the compound resulted in:
- Reduction in Amyloid-beta plaque formation
- Improvement in cognitive function as assessed by Morris water maze tests
These results indicate potential therapeutic applications for neurodegenerative diseases.
Conclusion and Future Directions
The compound “2-(7-Fluoro-3-methylbenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” shows promising biological activities including anticancer, antimicrobial, and neuroprotective effects. Further research is needed to elucidate its full potential and mechanisms of action.
Future studies should focus on:
- In vivo efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic studies : Understanding the molecular interactions with specific targets.
- Formulation development : Exploring delivery methods for enhanced bioavailability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Benzofuran Derivatives
While the target compound contains a benzofuran scaffold, analogs like methyl 7-acetyl-5-bromo-3-(bromomethyl)-6-hydroxy-1-benzofuran-2-carboxylate (, Figure 5) differ significantly. The latter includes bromine substituents and a carboxylate ester, enhancing antifungal activity but lacking the boronate group critical for cross-coupling applications .
Substituted Phenyl Derivatives
Chloro/Methyl-Substituted Phenylboronates
- 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a-isomer, ): Synthesized via regioselective C–H borylation (26% yield), its chloro and methyl groups influence steric hindrance and electronic effects, reducing reactivity compared to the fluorine-containing target compound .
Fluoro-Substituted Phenylboronates
- 2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The fluorobenzyl group increases polarity (molecular weight: 236.09) but lacks the benzofuran scaffold, limiting its utility in heterocyclic synthesis .
- 4-Fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (): The carboxylic acid group enables conjugation to biomolecules, a feature absent in the target compound .
Heteroaromatic Derivatives
- 2-(5-(2-Ethylhexyl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): The thiophene ring and alkyl chain enhance solubility in nonpolar solvents, contrasting with the benzofuran core’s rigidity .
Physicochemical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
